molecular formula C15H16ClN3O B7538692 [1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone

[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone

Cat. No. B7538692
M. Wt: 289.76 g/mol
InChI Key: OTYVQGZDYZJQHU-UHFFFAOYSA-N
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Description

[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Scientific Research Applications

[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, the compound has been found to exhibit significant antitumor activity, making it a potential candidate for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of [1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. The compound binds to the active site of the COX-2 enzyme, thereby inhibiting its activity and reducing the production of prostaglandins, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone have been extensively studied. The compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, the compound has been found to exhibit significant antitumor activity, making it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of [1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone is its high purity, which makes it suitable for use in various lab experiments. Additionally, the compound exhibits significant anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of the compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.

Future Directions

There are several future directions for the study of [1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone. One of the potential directions is the evaluation of its potential applications in the treatment of various types of cancer. Additionally, the compound can be further modified to improve its efficacy and reduce its potential toxicity. Furthermore, the mechanism of action of the compound can be further elucidated to gain a better understanding of its anti-inflammatory and analgesic properties.

Synthesis Methods

The synthesis of [1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone has been carried out using various methods. One of the most commonly used methods is the reaction of 3-chloroacetophenone with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of pyrrolidine and acetic acid. The reaction yields the desired compound with a purity of over 95%.

properties

IUPAC Name

[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-11-14(15(20)18-7-2-3-8-18)10-17-19(11)13-6-4-5-12(16)9-13/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYVQGZDYZJQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)Cl)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone

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